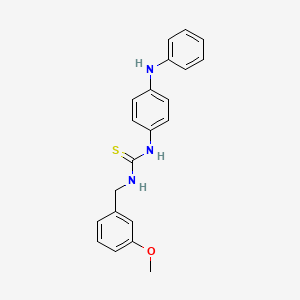![molecular formula C16H33NO2 B4755171 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B4755171.png)
1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol
Descripción general
Descripción
1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol, also known as carvedilol, is a beta-blocker medication used in the treatment of hypertension, heart failure, and angina. This compound has been extensively studied for its therapeutic potential and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol involves its ability to block beta-adrenergic receptors in the heart and blood vessels, which results in a decrease in heart rate and blood pressure. In addition, 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol also has antioxidant properties and can scavenge free radicals, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Carvedilol has been shown to have several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output, which can improve the symptoms of heart failure and hypertension. In addition, 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol can also improve endothelial function, reduce inflammation, and decrease oxidative stress, which may contribute to its therapeutic effects in other conditions such as diabetes and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol in lab experiments is its well-established safety profile and availability as a medication. This makes it easy to obtain and use in research studies. However, one limitation is that the effects of 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol may be confounded by its beta-blocking properties, which can make it difficult to isolate the specific effects of 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol on certain pathways or systems.
Direcciones Futuras
There are several future directions for research on 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol. One area of interest is its potential use in the treatment of cancer, as 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol has been shown to have anti-tumor effects in preclinical studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease, as 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol has been shown to have neuroprotective effects in animal models. Finally, further research is needed to elucidate the specific mechanisms of action of 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol and to identify potential targets for its therapeutic use in various conditions.
Aplicaciones Científicas De Investigación
1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol has been extensively studied for its therapeutic potential in various scientific research studies. It has been shown to be effective in the treatment of hypertension, heart failure, and angina. In addition, 1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol has also been studied for its potential use in the treatment of other conditions such as diabetes, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4/h11-18H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSSBPTUXEGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5156547 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {3-(4-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4755096.png)
![1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4755097.png)
![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4755113.png)
![1-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4755119.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B4755125.png)
![methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4755129.png)
![N-cyclopentyl-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4755136.png)
![1-(2-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4755144.png)


![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
![5-{[3-(4-ethylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4755193.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4755199.png)
